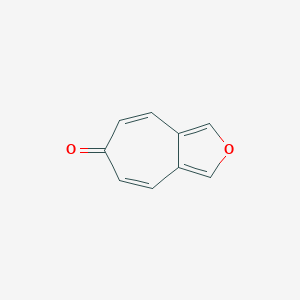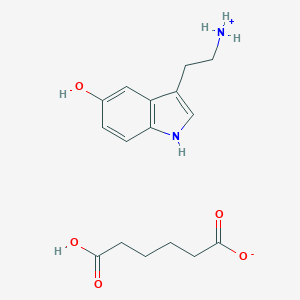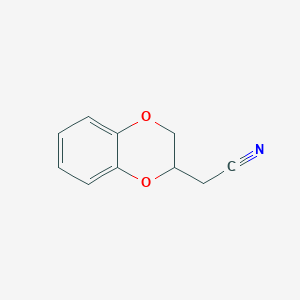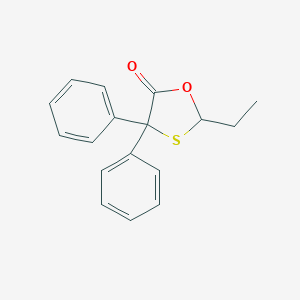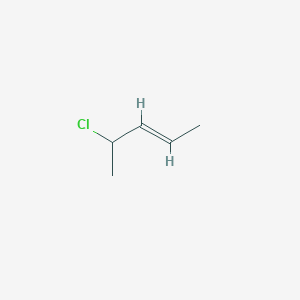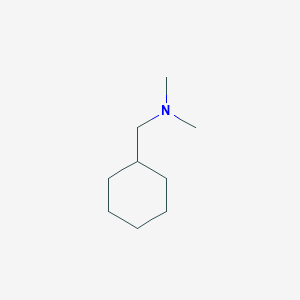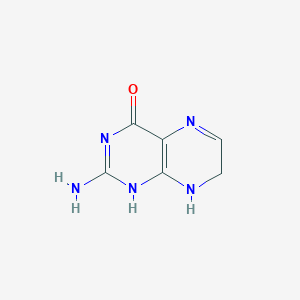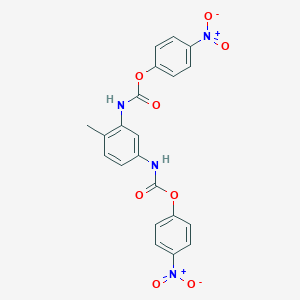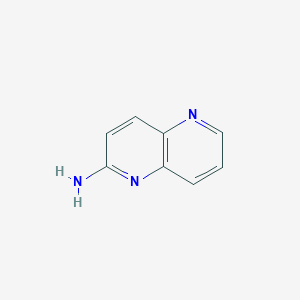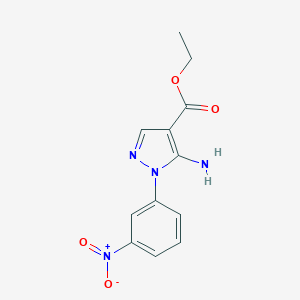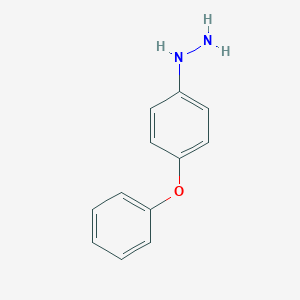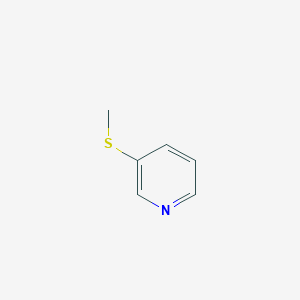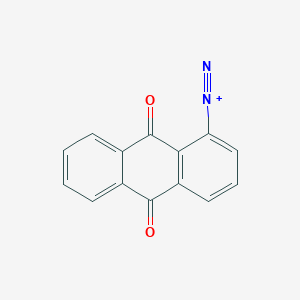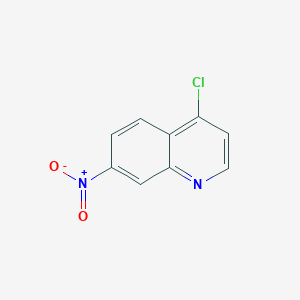
4-クロロ-7-ニトロキノリン
概要
説明
4-Chloro-7-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry
科学的研究の応用
4-Chloro-7-nitroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of 4-Chloro-7-nitroquinoline are explored for their potential use as therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用機序
Target of Action
It’s known that quinoline derivatives, such as 4-chloro-7-nitroquinoline, have been found to display a wide range of bioactive properties .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, including inhibition of dna replication, protein biosynthesis, cell wall biosynthesis, and folic acid metabolism .
Biochemical Pathways
Quinoline derivatives are known to interact with a variety of biochemical pathways, depending on their specific targets .
Result of Action
Quinoline derivatives are known to have a wide range of effects, including antimicrobial, antiviral, anti-inflammatory, immune-modulatory, and anticancer activities .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially influence the action of quinoline derivatives .
生化学分析
Biochemical Properties
4-Chloro-7-nitroquinoline plays a crucial role in biochemical reactions, particularly in the study of enzyme interactions and inhibition. It interacts with various enzymes, proteins, and other biomolecules, often acting as an inhibitor. For instance, it has been shown to inhibit certain oxidoreductases and transferases, affecting their catalytic activities. The nature of these interactions typically involves the binding of 4-Chloro-7-nitroquinoline to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic action .
Cellular Effects
The effects of 4-Chloro-7-nitroquinoline on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 4-Chloro-7-nitroquinoline has been observed to alter the expression of genes involved in oxidative stress responses and apoptosis. It can also disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and metabolic flux .
Molecular Mechanism
At the molecular level, 4-Chloro-7-nitroquinoline exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s role. Additionally, 4-Chloro-7-nitroquinoline can induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, thereby affecting cellular functions and processes .
Temporal Effects in Laboratory Settings
The effects of 4-Chloro-7-nitroquinoline can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-7-nitroquinoline remains stable under specific conditions but can degrade over time, leading to reduced efficacy. Long-term exposure to 4-Chloro-7-nitroquinoline in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of 4-Chloro-7-nitroquinoline vary with different dosages in animal models. At lower doses, it may exhibit minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. For instance, high doses of 4-Chloro-7-nitroquinoline have been associated with oxidative stress, DNA damage, and apoptosis in animal models. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .
Metabolic Pathways
4-Chloro-7-nitroquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It can undergo reduction, oxidation, and conjugation reactions, leading to the formation of metabolites that may retain or alter its biological activity. These metabolic processes can affect the overall efficacy and toxicity of 4-Chloro-7-nitroquinoline, influencing its role in biochemical studies .
Transport and Distribution
The transport and distribution of 4-Chloro-7-nitroquinoline within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of 4-Chloro-7-nitroquinoline within specific tissues can influence its biological activity and potential therapeutic applications .
Subcellular Localization
4-Chloro-7-nitroquinoline exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, 4-Chloro-7-nitroquinoline can localize to the mitochondria, where it may influence mitochondrial function and energy production. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic uses .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-nitroquinoline typically involves the nitration of 4-chloroquinoline. The process can be carried out using fuming nitric acid under reflux conditions. The reaction is usually performed at elevated temperatures to ensure complete nitration. After the reaction, the mixture is cooled, and the product is isolated by filtration and purification .
Industrial Production Methods: Industrial production of 4-Chloro-7-nitroquinoline follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are also being explored to make the process more sustainable .
化学反応の分析
Types of Reactions: 4-Chloro-7-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used along with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products:
Nucleophilic Substitution: Products include 4-alkoxy-7-nitroquinoline, 4-thio-7-nitroquinoline, and 4-amino-7-nitroquinoline.
Reduction: The major product is 4-chloro-7-aminoquinoline.
Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions
類似化合物との比較
4-Chloroquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Nitroquinoline: Lacks the chloro group, affecting its biological activity and reactivity.
4,7-Dichloroquinoline: Contains two chloro groups, which can alter its reactivity and applications.
Uniqueness: 4-Chloro-7-nitroquinoline is unique due to the presence of both chloro and nitro groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications .
特性
IUPAC Name |
4-chloro-7-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O2/c10-8-3-4-11-9-5-6(12(13)14)1-2-7(8)9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZGWWDLHRREJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70488856 | |
| Record name | 4-Chloro-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70488856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18436-76-5 | |
| Record name | 4-Chloro-7-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70488856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-7-nitroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


